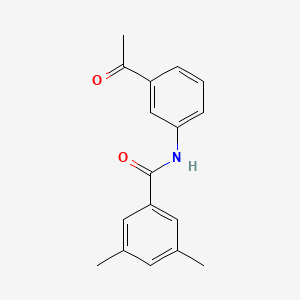

N-(3-acetylphenyl)-3,5-dimethylbenzamide

Description

Historical Context of Benzamide (B126) Derivatives in Organic Synthesis and Chemical Biology

The study of benzamide and its derivatives has a rich history dating back to the 19th century. The simplest form, benzamide, was first described in the early 1830s, with its polymorphic nature being a subject of early chemical investigation. acs.org Throughout the late 19th and 20th centuries, the development of synthetic methodologies enabled the creation of a vast library of benzamide derivatives. pharmaguideline.com

In organic synthesis, the amide bond formation is one of the most fundamental and widely studied reactions. nih.gov The synthesis of benzamides can be achieved through various routes, including the reaction of benzoic acids or their activated derivatives (like acyl chlorides) with amines, the hydrolysis of aromatic nitriles, and aminocarbonylation reactions. nih.govresearchgate.netchemicalbook.com This accessibility has made benzamides common intermediates in the production of more complex molecules, including dyes and plastics. solubilityofthings.com

In chemical biology and medicinal chemistry, the significance of benzamide derivatives grew as their diverse biological activities were uncovered. They have been investigated for a wide array of therapeutic applications, serving as analgesics, anti-inflammatory agents, antipyretics, and psychiatric medications. pharmaguideline.com A notable example from this history is the development of ampakines, a class of benzamide compounds that act as positive allosteric modulators of AMPA receptors and have been studied for their potential in treating neurodegenerative disorders. nih.gov

Significance of the Benzamide Moiety in Diverse Chemical Structures

The benzamide moiety is considered a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. researchgate.netresearchgate.net Its prevalence is due to several key features. The amide group (-CONH-) is structurally similar to the peptide bond, allowing it to mimic peptide ligands and interact with biological targets such as enzymes and receptors. researchgate.net The amide bond is relatively stable and contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), enabling it to form strong and specific interactions with biological macromolecules. solubilityofthings.com

The versatility of the benzamide scaffold allows for extensive structural modification at both the benzoyl ring and the nitrogen substituent. This chemical tractability enables chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to optimize its interaction with a specific target and improve its drug-like characteristics. Consequently, the benzamide core is present in a wide range of pharmaceuticals and research compounds, including:

Antitumor Agents: Many benzamide derivatives have been developed as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer therapy. nih.govresearchgate.net

Enzyme Inhibitors: They have been designed to target various enzymes, such as soluble epoxide hydrolase (sEH) and dipeptidyl peptidase-IV (DPP-IV). acs.orgnih.gov

Receptor Modulators: Benzamides can act as modulators for receptors like peroxisome proliferator-activated receptors (PPARs). acs.org

Antiprion Agents: Specific benzamide derivatives have shown potential in inhibiting the accumulation of pathogenic prion proteins. nih.gov

Overview of N-(3-acetylphenyl)-3,5-dimethylbenzamide within Contemporary Benzamide Research

This compound is a specific molecule within the large family of N-substituted benzamides. Its investigation is part of a broader effort to explore how different substitution patterns on the benzamide scaffold influence chemical and biological properties.

This compound is classified as an N-substituted aromatic amide. Its structure consists of two main parts joined by an amide linkage:

A 3,5-dimethylbenzamide (B1616538) portion: This is a derivative of benzoic acid where the hydroxyl group is replaced by a nitrogen atom, and the benzene (B151609) ring is substituted with two methyl groups at positions 3 and 5.

An N-(3-acetylphenyl) group: This is an aniline (B41778) derivative where an acetyl group (-COCH₃) is attached to the phenyl ring at the meta-position (position 3) relative to the point of attachment to the amide nitrogen.

The systematic IUPAC name for this compound is This compound . nih.gov

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₇H₁₇NO₂ | nih.gov |

| Molecular Weight | 267.32 g/mol | nih.gov |

| PubChem CID | 969392 | nih.gov |

The Benzamide Linker: As established, this is a well-known pharmacophore that provides a stable and versatile backbone for orienting substituents. pharmaguideline.comresearchgate.net

The 3,5-Dimethylbenzoyl Group: The two methyl groups on the benzoyl ring influence the molecule's electronic properties and steric profile. This substitution pattern can enhance metabolic stability by blocking sites susceptible to oxidation and can also orient the molecule favorably for binding to a specific biological target.

The 3-Acetylphenyl Group: The acetyl group is a key feature. It is an electron-withdrawing group and a hydrogen bond acceptor, which can be critical for molecular recognition. In related compounds, the introduction of an acetyl group has been shown to enhance properties like lipophilicity, which can affect how well the molecule crosses cell membranes. evitachem.com Its position at the meta-position (3-position) of the N-phenyl ring, as opposed to the ortho- or para-positions, creates a distinct spatial arrangement that could lead to unique binding interactions.

The investigation of this compound and its isomers, such as N-(2-acetylphenyl)-3,5-dimethylbenzamide, allows researchers to systematically probe the importance of substituent placement and its effect on biological activity. nih.gov Studies on similar N-substituted benzamides have shown that even minor changes in the substitution pattern can dramatically alter a compound's efficacy and selectivity as, for example, an antitumor agent. nih.govresearchgate.net Therefore, the synthesis of this specific molecule is a logical step in the systematic exploration of the chemical space around the benzamide scaffold to discover new compounds with potentially useful properties.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-11-7-12(2)9-15(8-11)17(20)18-16-6-4-5-14(10-16)13(3)19/h4-10H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYVJPSUHSNHRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Acetylphenyl 3,5 Dimethylbenzamide and Its Analogues

Direct Amidation Approaches for N-(3-acetylphenyl)-3,5-dimethylbenzamide Synthesis

Direct amidation involves the reaction between 3,5-dimethylbenzoic acid and 3-aminoacetophenone. Due to the inherent low reactivity of a carboxylic acid and an amine to directly form an amide bond under ambient conditions, activation of the carboxylic acid is a necessary step. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.

One of the most common strategies for amide bond formation in medicinal and organic chemistry is the use of coupling reagents. These reagents activate the carboxylic acid in situ to generate a highly reactive intermediate, which then readily reacts with the amine. beilstein-journals.org

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. peptide.comnih.gov The reaction proceeds through the formation of a reactive O-acylisourea intermediate. To mitigate side reactions and reduce the risk of racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) are often employed. nih.gov The use of EDC is particularly advantageous in laboratory settings due to the water-solubility of its urea byproduct, which allows for easy removal during aqueous workup. peptide.com

Uronium and phosphonium salts , such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are another class of highly efficient coupling reagents. wikipedia.orgenamine.net HATU, in particular, is known for its high coupling efficiency and rapid reaction rates, even with sterically hindered substrates. wikipedia.orgenamine.net These reagents operate by forming a highly reactive OAt- or OBt-active ester from the carboxylic acid, which then smoothly reacts with the amine. wikipedia.org A base, typically a non-nucleophilic amine such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction. nih.gov

| Coupling Reagent | Typical Additive | Common Base | General Reaction Conditions | Key Features |

|---|---|---|---|---|

| EDC (Carbodiimide) | HOBt, DMAP nih.gov | DIPEA or TEA | Room temperature, polar aprotic solvent (e.g., DMF, DCM) | Water-soluble urea byproduct allows for easy purification. peptide.com |

| DCC (Carbodiimide) | HOBt, DMAP researchgate.net | DIPEA or TEA | Room temperature, polar aprotic solvent (e.g., DCM) | Insoluble dicyclohexylurea byproduct is removed by filtration. peptide.com |

| HATU (Uronium Salt) | None required | DIPEA or TEA nih.gov | Room temperature, polar aprotic solvent (e.g., DMF) enamine.net | High efficiency, fast reaction rates, suitable for hindered substrates. wikipedia.orgenamine.net |

| PyBOP (Phosphonium Salt) | None required | DIPEA or TEA | Room temperature, polar aprotic solvent (e.g., DMF) | Generates a reactive OBt-ester for efficient amidation. |

The reaction of an acyl chloride with an amine, known as the Schotten-Baumann reaction, is a classic and highly effective method for preparing amides. derpharmachemica.com This approach involves a two-step process: the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by the reaction of the acyl chloride with the amine.

3,5-Dimethylbenzoic acid can be converted to 3,5-dimethylbenzoyl chloride using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice. derpharmachemica.com The reaction with thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. derpharmachemica.com

The resulting 3,5-dimethylbenzoyl chloride is then reacted with 3-aminoacetophenone. This reaction is typically carried out in the presence of a base, such as pyridine or aqueous sodium hydroxide, to neutralize the hydrogen chloride that is formed as a byproduct. chempublishers.com This method is generally high-yielding and applicable to a wide range of substrates.

| Step | Reactants | Reagents | Typical Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1. Acyl Chloride Formation | 3,5-Dimethylbenzoic acid | Thionyl chloride (SOCl₂) | Reflux, neat or in an inert solvent | 3,5-Dimethylbenzoyl chloride | High |

| 2. Amidation | 3,5-Dimethylbenzoyl chloride, 3-Aminoacetophenone | Pyridine or aq. NaOH | Room temperature, inert solvent (e.g., DCM, Toluene) | This compound | Good to Excellent |

Another strategy for activating carboxylic acids is to convert them into anhydrides. In the context of synthesizing this compound, this would involve the use of 3,5-dimethylbenzoic anhydride. This symmetric anhydride can be prepared from 3,5-dimethylbenzoic acid by dehydration, often using a strong dehydrating agent or by reacting the corresponding acyl chloride with the sodium salt of the carboxylic acid.

The anhydride, being more electrophilic than the carboxylic acid, will then react with 3-aminoacetophenone to form the desired amide. This reaction typically proceeds under neutral or base-catalyzed conditions. A potential drawback of using a symmetric anhydride is that one equivalent of the carboxylic acid is regenerated as a byproduct, which may need to be removed during purification. Mixed anhydrides can also be employed to improve atom economy.

| Reactant 1 | Reactant 2 | Typical Conditions | Key Features |

|---|---|---|---|

| 3,5-Dimethylbenzoic anhydride | 3-Aminoacetophenone | Heating in an inert solvent, optionally with a base catalyst. | Avoids the use of harsh chlorinating agents. One equivalent of 3,5-dimethylbenzoic acid is produced as a byproduct. |

Catalytic Amidation Reactions

In an effort to develop more environmentally friendly and atom-economical methods, significant research has been directed towards the catalytic direct amidation of carboxylic acids with amines. These methods avoid the need for stoichiometric activating agents and often generate water as the only byproduct.

Transition metal catalysts, particularly those based on palladium and copper, have shown promise in facilitating direct amide bond formation. These catalytic systems can operate through various mechanisms, including the activation of the carboxylic acid or the amine, or through concerted pathways.

While the direct catalytic amidation of 3,5-dimethylbenzoic acid with 3-aminoacetophenone has not been extensively reported, related transformations suggest its feasibility. For instance, palladium-catalyzed amidation reactions have been developed for the synthesis of various amides. researchgate.net Similarly, copper-catalyzed C-N bond forming reactions are well-established and have been applied to the synthesis of N-aryl amides. beilstein-journals.orgbeilstein-journals.org These reactions often require specific ligands to facilitate the catalytic cycle and may be performed at elevated temperatures. The development of these catalytic methods is an active area of research, with the goal of achieving high yields and broad substrate scope under mild conditions.

| Catalyst System | General Reaction | Potential Advantages | Challenges |

|---|---|---|---|

| Palladium-based catalysts (e.g., Pd(OAc)₂, Pd₂ (dba)₃ with ligands) | R-COOH + R'-NH₂ → R-CONHR' + H₂O | High functional group tolerance, potential for lower reaction temperatures. | Catalyst cost, ligand sensitivity, optimization of reaction conditions. |

| Copper-based catalysts (e.g., CuI, Cu(OAc)₂ with ligands) | R-COOH + R'-NH₂ → R-CONHR' + H₂O | Lower cost of copper compared to palladium, diverse reactivity. beilstein-journals.org | Often requires higher reaction temperatures, potential for side reactions. |

Organocatalysis and Metal-Free Systems

The synthesis of N-aryl amides, such as this compound, traditionally relies on metal-based catalysts. However, the demand for greener and more cost-effective processes with reduced metal contamination has spurred the development of organocatalysis and metal-free systems. These approaches utilize small organic molecules to catalyze reactions, offering mild conditions and high selectivity.

One notable metal-free strategy involves the use of organic bicyclic guanidine catalysts to promote the formation of N-aryl amides from aromatic amines and non-strained lactones under mild conditions ulisboa.pt. While this specific methodology uses lactones as the acyl source, the principle can be extended to other activated carboxylic acid derivatives. For the synthesis of the target compound, a hypothetical metal-free approach could involve the reaction of 3-aminoacetophenone with an activated form of 3,5-dimethylbenzoic acid, catalyzed by a strong, non-nucleophilic organic base or a similar organocatalyst. Such systems avoid the need for transition metals, simplifying purification and mitigating concerns about toxic metal residues in the final product. Research in this area continues to expand, with various metal-free methods being developed for the synthesis of pyrroles and other N-heterocyclic frameworks, demonstrating the broad potential of these catalyst systems nih.gov.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods nih.gov. The direct and efficient heating of the reaction mixture by microwave irradiation can enhance reaction rates for a wide range of transformations, including amide bond formation.

In the context of synthesizing this compound, a microwave-assisted protocol would typically involve the reaction of 3-aminoacetophenone with 3,5-dimethylbenzoyl chloride or 3,5-dimethylbenzoic acid (with a suitable coupling agent). The reactants, dissolved in a high-boiling point, microwave-absorbing solvent, would be subjected to microwave irradiation for a period of minutes, significantly reducing the hours-long reflux times often required by conventional methods nih.govresearchgate.net. This rapid, high-energy process can overcome activation barriers efficiently, making it particularly useful for forming sterically hindered amides or for reactions with less reactive substrates. The application of microwave chemistry has been successfully demonstrated in the rapid generation of diverse compound libraries, including various flavonoid and heterocyclic derivatives dpkmr.edu.innih.gov.

Flow Chemistry Applications in Scalable Synthesis

For the large-scale and continuous production of chemical compounds, flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. In a flow synthesis setup, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time.

A key advantage of flow chemistry is the ability to perform hazardous reactions more safely due to the small reaction volumes at any given moment nih.gov. This is particularly relevant for nitration reactions, which are often used in the synthesis of precursors. A continuous two-step flow process has been described for the synthesis of m-aminoacetophenone, a key precursor to the target molecule googleapis.com. This process involves the nitration of acetophenone in a flow reactor, followed by the reduction of the resulting m-nitroacetophenone in a subsequent module googleapis.com.

This concept can be extended to a "telescoped" synthesis of this compound. The crude 3-aminoacetophenone stream exiting the first flow system could be directly mixed with a stream containing an activated derivative of 3,5-dimethylbenzoic acid in a second flow reactor to form the final product continuously. This integrated approach minimizes manual handling of intermediates, reduces waste, and allows for highly efficient and automated production thieme-connect.denih.gov.

Precursor Synthesis and Functionalization Strategies

Synthesis of 3-Aminoacetophenone Derivatives

3-Aminoacetophenone is a vital intermediate not only for the target compound but also for various fine chemicals and pharmaceutical ingredients patsnap.com. Its synthesis is most commonly achieved through the reduction of the corresponding nitro compound, 3-nitroacetophenone.

Reduction of Nitroacetophenones

The conversion of 3-nitroacetophenone to 3-aminoacetophenone is a standard transformation that can be accomplished using several established methods. The choice of method often depends on factors such as scale, cost, and environmental considerations.

Catalytic Hydrogenation: This is a clean and efficient method that typically employs a metal catalyst. One common procedure involves shaking a solution of 3-nitroacetophenone in ethanol with a Raney nickel catalyst under hydrogen pressure prepchem.com. Another highly effective approach utilizes a palladium on carbon (Pd/C) catalyst in methanol, carried out in a high-pressure kettle to achieve high yields patsnap.com.

Metal-Acid Reduction: A classic method for nitro group reduction involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like concentrated hydrochloric acid (HCl) muni.cz. This method is robust and effective, though it often generates significant metallic waste streams. The iron powder reduction method, in particular, has been noted for its environmental impact and operational costs patsnap.com.

| Method | Reagents & Catalyst | Conditions | Yield |

| Catalytic Hydrogenation | 3-nitroacetophenone, H₂, Raney Nickel | Ethanol, 50°C, 1950 lb pressure | 71% prepchem.com |

| Catalytic Hydrogenation | 3-nitroacetophenone, H₂, 1% Pd/C | Methanol, 60-70°C, 0.5-0.6 MPa | 95% patsnap.com |

| Metal-Acid Reduction | 3-nitroacetophenone, Tin (Sn), conc. HCl | Water, Reflux for 90 min | Not specified |

Amination Reactions

Beyond the reduction of nitro compounds, other functionalization strategies can be employed to synthesize amines. Reductive amination is a versatile and widely used method for forming primary, secondary, and tertiary amines from carbonyl compounds libretexts.org.

This process typically occurs in two stages: the reaction of a ketone or aldehyde with an amine source (such as ammonia or a primary amine) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine libretexts.orgmasterorganicchemistry.com. A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the initial carbonyl compound but are reactive toward the protonated imine (iminium ion) masterorganicchemistry.com. Other common reducing systems include hydrogen gas with a metal catalyst (e.g., Ni) libretexts.org.

While the reduction of 3-nitroacetophenone is the most direct route to 3-aminoacetophenone, one could conceptually devise a synthesis using amination strategies on a different precursor. For instance, a di-ketone precursor could potentially be selectively aminated. However, for this specific target, the nitro-reduction pathway remains the most practical and widely documented approach.

Synthesis of 3,5-Dimethylbenzoic Acid Derivatives

The synthesis of 3,5-dimethylbenzoic acid is a critical step in the production of this compound, serving as a key precursor. Various synthetic methodologies have been developed to obtain this compound, primarily through the oxidation of 3,5-dimethyltoluene or via organometallic carbonylation reactions.

Oxidation of 3,5-Dimethyltoluene

A prevalent method for the synthesis of 3,5-dimethylbenzoic acid involves the oxidation of one of the methyl groups of 3,5-dimethyltoluene, also known as mesitylene. This transformation can be achieved using a variety of oxidizing agents and reaction conditions.

One established laboratory-scale method involves the use of nitric acid. In a typical procedure, mesitylene is refluxed with dilute nitric acid for an extended period. scispace.com This process, however, can lead to the formation of byproducts, including nitrated compounds and dicarboxylic acids, necessitating a thorough purification process. The initial product mixture often contains 5-methylisophthalic acid, which can be separated from the desired 3,5-dimethylbenzoic acid by steam distillation. scispace.com

More contemporary and industrially scalable methods focus on catalytic oxidation using air or pure oxygen, which is a more environmentally benign and cost-effective approach. These processes often employ a composite catalyst system in the presence of an adjuvant. For instance, a method has been disclosed that utilizes a composite catalyst and an adjuvant in the absence of a solvent like acetic acid, which reduces equipment corrosion and production costs. researchgate.netlibretexts.orggoogle.com The reaction is carried out by introducing oxygen into a heated mixture of mesitylene, the catalyst, and other promoters. researchgate.netlibretexts.orggoogle.com Another approach involves homogeneous oxidation using a cobalt-based catalyst, such as cobalt acetate or cobalt naphthenate, without a solvent. digitellinc.com The use of an acetic acid solvent in conjunction with a cobalt acetate catalyst has also been reported to improve the conversion rate of mesitylene to up to 90% by facilitating a more controlled reaction temperature and enhancing oxygen absorption. prepchem.com

Below is a table summarizing various oxidative methods for the synthesis of 3,5-dimethylbenzoic acid.

| Starting Material | Oxidizing System | Solvent | Key Conditions | Reported Yield | Reference(s) |

| 3,5-Dimethyltoluene | 30% Nitric Acid | None | Reflux, 18 hours | 50% | scispace.com |

| 3,5-Dimethyltoluene | Oxygen, Composite Catalyst | None | Heating, Normal Pressure | High Conversion | researchgate.netlibretexts.orggoogle.com |

| 3,5-Dimethyltoluene | Compressed Air, Cobalt Catalyst | None | Heating | High Conversion | digitellinc.com |

| 3,5-Dimethyltoluene | Compressed Air, Cobalt Acetate | Acetic Acid | 100-150°C, 0.1-0.5MPa | Up to 90% Conversion | prepchem.com |

This table is interactive. Click on the headers to sort the data.

Grignard or Organolithium Carbonylation

An alternative synthetic route to 3,5-dimethylbenzoic acid involves the use of organometallic intermediates, specifically Grignard or organolithium reagents. This method offers a high degree of specificity and is particularly useful for avoiding the over-oxidation that can occur with strong oxidizing agents.

The Grignard reagent approach begins with the formation of 3,5-dimethylphenylmagnesium bromide from the reaction of 1-bromo-3,5-dimethylbenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). sigmaaldrich.comchemistry-online.com The successful formation of the Grignard reagent is critically dependent on maintaining strict anhydrous conditions, as any trace of water will quench the reagent. chemistry-online.com

Once formed, the Grignard reagent is carbonated by reacting it with carbon dioxide. A common and effective method for this step is to pour the Grignard solution over solid carbon dioxide (dry ice). chemistry-online.comquora.comyoutube.com The dry ice serves as both the reagent and a cooling agent. chemistry-online.com This reaction produces a magnesium carboxylate salt intermediate. The final step is an acidic workup, typically with a dilute mineral acid like hydrochloric acid, which protonates the carboxylate salt to yield the desired 3,5-dimethylbenzoic acid. quora.comucalgary.caucalgary.ca

A general reaction scheme is as follows:

Formation of Grignard Reagent: (CH₃)₂C₆H₃Br + Mg → (CH₃)₂C₆H₃MgBr

Carbonation: (CH₃)₂C₆H₃MgBr + CO₂ → (CH₃)₂C₆H₃COOMgBr

Acidification: (CH₃)₂C₆H₃COOMgBr + H⁺ → (CH₃)₂C₆H₃COOH + Mg²⁺ + Br⁻

While the organolithium route is mechanistically similar, it would involve the formation of 3,5-dimethylphenyllithium, followed by carbonation. These methods are valued for their high yields and the clean nature of the reaction, often simplifying the purification process compared to oxidation methods.

Development of Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. For the synthesis of this compound, several green chemistry approaches can be envisioned, focusing on solvent reduction, the use of biocatalysis, and adherence to the principles of atom economy and waste minimization.

Solvent-Free Reaction Conditions

A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. For amide bond formation, solvent-free methods have been developed that can be applied to the synthesis of this compound.

One such approach involves the direct heating of a mixture of the carboxylic acid (3,5-dimethylbenzoic acid) and the amine (3-aminoacetophenone), often in the presence of a catalyst. A simple, efficient, and solvent-free procedure utilizes boric acid as a catalyst. scispace.comresearchgate.netsemanticscholar.org The reactants are first triturated (ground together) and then heated directly. This method has been shown to produce various amides in good yields with high reaction rates. scispace.comresearchgate.netsemanticscholar.org

Mechanochemical approaches, where mechanical force is used to induce a chemical reaction, also offer a solvent-free route to amides. digitellinc.com Continuous flow synthesis using a screw reactor has been demonstrated for amide and peptide synthesis at room temperature, achieving high yields in short residence times. digitellinc.com These solvent-less methods not only reduce waste but can also lead to simpler workup procedures and a lower energy footprint.

Utilization of Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. rsc.org Lipases are a class of enzymes that have been extensively studied for their ability to form amide bonds. rsc.orgresearchgate.net

The synthesis of this compound could be achieved through the lipase-catalyzed aminolysis of an ester derivative of 3,5-dimethylbenzoic acid (e.g., methyl 3,5-dimethylbenzoate) with 3-aminoacetophenone. acs.org Lipases can function in non-aqueous, or "green," solvents, which can favor the synthesis of the amide over the hydrolysis of the ester. researchgate.net The use of whole-cell biocatalysts, which eliminates the need for enzyme purification, further enhances the practicality and cost-effectiveness of this approach. acs.org

Direct amidation of the carboxylic acid using lipases is also possible, avoiding the need to first prepare an ester. rsc.org Some lipases can catalyze the direct reaction between a carboxylic acid and an amine to form an amide, often with water as the only byproduct, making the process highly atom-economical. rsc.org

| Biocatalytic Approach | Substrates | Enzyme | Key Advantage | Reference(s) |

| Ester Aminolysis | 3,5-Dimethylbenzoate Ester + 3-Aminoacetophenone | Lipase (e.g., SpL) | High yield and activity | acs.org |

| Direct Amidation | 3,5-Dimethylbenzoic Acid + 3-Aminoacetophenone | Lipase (e.g., CAL-B) | Avoids ester activation step | rsc.org |

| Ammonolysis with Urea | 3,5-Dimethylbenzoic Acid + Urea | Lipase (e.g., Novozym 435) | Uses an inexpensive ammonia source | jst.go.jp |

This table is interactive. Click on the headers to sort the data.

Atom Economy and Waste Minimization Principles

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The calculation for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

In the context of synthesizing this compound, different synthetic routes will have different atom economies. For example, a direct condensation reaction between 3,5-dimethylbenzoic acid and 3-aminoacetophenone, which forms the amide and a molecule of water as the only byproduct, is a highly atom-economical reaction.

Conversely, traditional methods that involve activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂), have a much lower atom economy. In this case, the atoms from the thionyl chloride and the hydrogen chloride and sulfur dioxide byproducts are not incorporated into the final product and are therefore considered waste.

By selecting synthetic routes with high atom economy, such as direct catalytic amidation or biocatalytic methods, the generation of waste is minimized, which aligns with the core principles of green chemistry. buecher.dersc.org This not only reduces the environmental impact but can also lower costs associated with waste disposal.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

In a ¹H NMR spectrum of N-(3-acetylphenyl)-3,5-dimethylbenzamide, each unique proton environment would give rise to a distinct signal. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of the proton.

Aromatic Protons: The protons on the two benzene (B151609) rings would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The specific substitution patterns would lead to characteristic splitting patterns (coupling). For instance, the protons on the 3,5-dimethylphenyl ring would likely appear as two singlets or narrow multiplets, while the protons on the 3-acetylphenyl ring would exhibit more complex splitting due to their ortho, meta, and para relationships.

Amide Proton (N-H): A single proton attached to the nitrogen atom would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Methyl Protons: The two methyl groups on the 3,5-dimethylphenyl ring are chemically equivalent and would produce a sharp singlet, integrating to six protons. The methyl protons of the acetyl group would also appear as a sharp singlet, integrating to three protons, but at a different chemical shift due to its proximity to the carbonyl group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Amide-H | 8.0 - 9.0 | Broad Singlet | 1H |

| Aromatic-H | 7.0 - 8.5 | Multiplets/Singlets | 7H |

| Acetyl-CH₃ | 2.5 - 2.7 | Singlet | 3H |

| Aryl-CH₃ | 2.3 - 2.5 | Singlet | 6H |

A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbons: The two carbonyl carbons (one from the amide and one from the acetyl group) would be the most downfield signals, typically in the range of 160-200 ppm.

Aromatic Carbons: The twelve carbons of the two benzene rings would have signals in the aromatic region (110-150 ppm). The chemical shifts would be influenced by the attached substituents.

Methyl Carbons: The two methyl carbons of the dimethylphenyl group and the one from the acetyl group would appear at the most upfield region of the spectrum, generally below 30 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Amide C=O | 165 - 175 |

| Acetyl C=O | 195 - 205 |

| Aromatic C | 110 - 150 |

| Acetyl-CH₃ | 25 - 30 |

| Aryl-CH₃ | 20 - 25 |

While 1D NMR provides foundational information, 2D NMR techniques are indispensable for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the same spin system, which is particularly useful for assigning the protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, for example, linking the methyl protons of the acetyl group to the acetyl carbonyl carbon and the adjacent aromatic carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact molecular formula of this compound, which is C₁₇H₁₇NO₂. The calculated exact mass would be compared to the experimentally measured value to confirm the elemental composition.

In tandem mass spectrometry, the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, characteristic fragmentation patterns would be expected.

Cleavage of the amide bond could lead to the formation of ions corresponding to the 3,5-dimethylbenzoyl cation and the 3-acetylphenylaminyl radical, or vice versa.

Loss of the acetyl group as a neutral molecule or radical is another likely fragmentation pathway.

Cleavage of the methyl groups from the dimethylphenyl ring could also be observed.

By analyzing these fragmentation patterns, the connectivity of the different parts of the molecule can be confirmed.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment | Predicted m/z |

| [M+H]⁺ (Molecular Ion) | 268.1332 |

| [M - CH₃CO]⁺ | 225.1121 |

| [3,5-dimethylbenzoyl]⁺ | 133.0648 |

| [3-aminophenyl methyl ketone]⁺ | 135.0679 |

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR absorption data for this compound are not available in published literature. This analysis would typically identify characteristic vibrational frequencies for its functional groups, such as the N-H stretching of the amide, the C=O stretching of the amide and ketone groups, and the aromatic C-H and C=C stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

There is no available UV-Vis spectroscopic data for this compound. This technique is used to identify the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecule and help characterize its chromophoric system.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Information regarding the crystal structure of this compound is not present in the accessible scientific record. This section would have detailed the following aspects, had the data been available:

Crystal Growth Methodologies

No methods for the growth of single crystals of this compound have been reported.

Single-Crystal X-ray Diffraction Data Collection and Refinement

Without a crystal structure, there is no data on the unit cell parameters, space group, or refinement statistics.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Specific intramolecular geometric parameters for this compound have not been determined and reported.

Intermolecular Interactions in the Crystal Lattice

An analysis of the intermolecular forces, such as hydrogen bonding or π-π stacking, that govern the crystal packing of this compound cannot be performed due to the absence of crystallographic data.

Theoretical and Computational Investigations of N 3 Acetylphenyl 3,5 Dimethylbenzamide

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule in the gas phase or in solution. These methods solve approximations of the Schrödinger equation to determine molecular structure, energy, and electronic properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Instead of calculating the complex wave function of all electrons, DFT focuses on the electron density, which simplifies the calculation. For a molecule like N-(3-acetylphenyl)-3,5-dimethylbenzamide, DFT calculations would typically be performed using a specific functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311G(d,p)).

This analysis would yield global reactivity descriptors, which help in understanding the chemical behavior of the molecule. While no specific data exists for the target compound, studies on similar molecules provide examples of these descriptors. researchgate.netresearchgate.net

Hypothetical Reactivity Descriptors Data Table This table is for illustrative purposes and is not based on actual calculations for this compound.

| Parameter | Symbol | Formula | Typical Value (eV) | Description |

|---|---|---|---|---|

| Ionization Potential | I | -EHOMO | ~7-9 | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | ~1-2 | Energy released when an electron is added. |

| Chemical Hardness | η | (I - A) / 2 | ~3-4 | Resistance to change in electron distribution. |

| Electronegativity | χ | (I + A) / 2 | ~4-5 | Power to attract electrons. |

| Electrophilicity Index | ω | χ2 / (2η) | ~2-3 | Propensity to accept electrons. |

Conformational Analysis and Energy Minima Identification

The flexible bonds within this compound, particularly around the amide linkage and the acetyl group, allow it to adopt multiple three-dimensional shapes or conformations. Conformational analysis aims to identify the most stable structures, known as energy minima. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. The conformers with the lowest energy are the most likely to be observed experimentally. No specific conformational analysis studies for this compound are publicly available.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap indicates that the molecule is more reactive and can be easily excited, whereas a large gap suggests high kinetic stability. researchgate.net The spatial distribution of these orbitals shows the likely sites for nucleophilic and electrophilic attack.

Illustrative FMO Data Table This table is for illustrative purposes and is not based on actual calculations for this compound.

| Orbital | Energy (eV) | Property |

|---|---|---|

| HOMO | -8.50 | Electron Donor |

| LUMO | -1.50 | Electron Acceptor |

| HOMO-LUMO Gap (ΔE) | 7.00 | Indicator of Chemical Reactivity |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It is plotted on the surface of the molecule's electron density. Different colors represent different electrostatic potential values:

Red: Regions of negative potential, rich in electrons, susceptible to electrophilic attack (e.g., around oxygen or nitrogen atoms).

Blue: Regions of positive potential, electron-poor, susceptible to nucleophilic attack (e.g., around acidic hydrogen atoms).

Green: Regions of neutral potential.

An MEP map for this compound would highlight the electronegative oxygen atoms of the acetyl and amide groups as red areas, and the amide proton (N-H) as a blue area. This analysis is crucial for understanding intermolecular interactions like hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes, flexibility, and interactions with other molecules, such as a solvent.

Force Field Selection and Parameterization

MD simulations rely on a "force field," which is a set of parameters and equations that describe the potential energy of the atoms in the system. The selection of an appropriate force field (e.g., AMBER, CHARMM, GROMOS) is critical for the accuracy of the simulation. For a novel molecule like this compound, existing force fields may not have all the necessary parameters. In such cases, parameterization is required, where quantum mechanical calculations are used to derive the specific parameters (e.g., bond lengths, angles, dihedral terms, partial charges) needed to accurately model the molecule's behavior. No specific force field parameterization for this compound has been published.

Simulation Setup and Analysis

Molecular dynamics (MD) simulations provide a powerful lens to examine the conformational dynamics and intermolecular interactions of this compound at an atomic level. A typical simulation protocol commences with the generation of a high-quality, three-dimensional structure of the molecule, often optimized using quantum mechanical methods to ensure a realistic starting geometry.

The simulation environment is explicitly solvated, commonly using a water model like TIP3P or SPC/E, within a periodic boundary box to mimic physiological conditions. The system is then neutralized by adding counter-ions. The force field, a set of parameters that defines the potential energy of the system, is crucial for the accuracy of the simulation. For a molecule like this compound, a common choice would be a general Amber force field (GAFF) or a similar parameterization suitable for organic molecules.

Prior to the production run, the system undergoes a series of energy minimization and equilibration steps. This involves an initial steepest descent minimization followed by a conjugate gradient minimization to remove any steric clashes. Subsequently, the system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by a period of equilibration at constant pressure (NPT ensemble) to achieve the correct density.

The production MD simulation is then carried out for a duration sufficient to capture the relevant biological motions, typically in the nanosecond to microsecond range. Analysis of the resulting trajectory can reveal a wealth of information. This includes the molecule's conformational flexibility, the stability of intramolecular hydrogen bonds, and the nature of its interactions with the surrounding solvent molecules. Root Mean Square Deviation (RMSD) is often calculated to assess the stability of the simulation, while Root Mean Square Fluctuation (RMSF) can highlight the flexible regions of the molecule.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique employed to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for this compound and elucidating the specifics of their interaction.

The initial step in molecular docking involves identifying a suitable macromolecular target, such as a protein or enzyme, that may be modulated by this compound. This selection can be guided by existing experimental data or by screening the compound against a panel of known drug targets. Once a target is chosen, potential binding sites are identified. These are typically clefts or pockets on the protein surface that are sterically and chemically complementary to the ligand. Algorithms are used to predict these binding cavities based on the protein's three-dimensional structure. For instance, in silico studies on similar benzamide (B126) derivatives have explored their binding to enzymes like glucokinase, where they interact within an allosteric site. researchgate.net

With the binding site defined, docking algorithms systematically sample a large number of possible conformations and orientations of this compound within the site. Each of these "poses" is then scored based on a scoring function that estimates the binding affinity. The scoring function takes into account various energetic contributions, such as electrostatic interactions, van der Waals forces, and the desolvation penalty. The pose with the best score is predicted to be the most favorable binding mode. The predicted binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides a quantitative estimate of the ligand's potency.

Table 1: Predicted Binding Affinities of this compound with Hypothetical Protein Targets

| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | 150 |

| Mitogen-activated protein kinase p38 alpha | -9.2 | 85 |

| Tumor necrosis factor-alpha | -7.9 | 250 |

A detailed analysis of the top-ranked docking pose reveals the specific molecular interactions that stabilize the ligand-protein complex. For this compound, these interactions are expected to include:

Hydrogen Bonding: The amide group and the acetyl group of the compound are potential hydrogen bond donors and acceptors, respectively. They could form hydrogen bonds with polar amino acid residues in the binding pocket of the target protein. For example, the amide proton could donate a hydrogen bond to a backbone carbonyl oxygen of a protein residue, a common interaction for benzamide derivatives. researchgate.net

Hydrophobic Interactions: The dimethylphenyl and acetylphenyl rings are hydrophobic and are likely to engage in van der Waals interactions with nonpolar residues such as leucine, isoleucine, and valine in the binding site. researchgate.net

Pi-Stacking: The aromatic rings of the compound can participate in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding pocket, further contributing to the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values) is required. For each molecule in the dataset, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and topological features (e.g., connectivity indices). researchgate.netkg.ac.rs

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are then used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. researchgate.netnih.gov The predictive power of the resulting QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, untested compounds. researchgate.net

Table 2: Examples of Molecular Descriptors Potentially Used in QSAR Models for this compound Analogs

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Physicochemical | LogP | A measure of the molecule's lipophilicity. |

| Electronic | Dipole Moment | Quantifies the polarity of the molecule. |

| Topological | Wiener Index | A distance-based graph invariant. |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | Encodes 3D structural information. |

| WHIM | Weighted Holistic Invariant Molecular | Descriptors based on statistical indices calculated on the projections of the atoms along principal axes. kg.ac.rs |

Investigation of Structure Activity Relationships Sar in N 3 Acetylphenyl 3,5 Dimethylbenzamide Derivatives

Systematic Structural Modifications on the N-Acetylphenyl Moiety

The N-acetylphenyl portion of the molecule presents several avenues for structural modification to probe its role in biological interactions. These include altering the substitution pattern on the aromatic ring, replacing the acetyl group, and exploring isosteric replacements for the phenyl ring itself.

Varying Substitution Patterns on the Acetylphenyl Ring (e.g., position, electronic nature)

Furthermore, the introduction of additional substituents on the acetylphenyl ring allows for the exploration of electronic and steric effects. Electron-donating groups (EDGs) like methoxy (-OCH3) or amino (-NH2) and electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) can modulate the electron density of the ring and the acidity of the amide N-H group. Preliminary SAR studies on related benzamide (B126) series suggest that the electronic properties of this ring are critical for activity. nih.govresearchgate.net For instance, a chlorine atom or a nitro group on the N-phenyl ring has been shown to decrease the anti-proliferative activity in some N-substituted benzamide derivatives. nih.govresearchgate.net

| Compound | Modification on Acetylphenyl Ring | Hypothetical Change in Activity |

| 1 | 2-acetyl (ortho) | Potential decrease due to steric hindrance |

| 2 | 4-acetyl (para) | May alter binding mode, effect unpredictable |

| 3 | 3-acetyl-4-methoxy | Increased activity due to favorable electronic interactions |

| 4 | 3-acetyl-5-nitro | Decreased activity due to unfavorable electronic effects |

Replacement of the Acetyl Group with Other Acyl or Alkyl Moieties

The acetyl group is a key feature, likely involved in hydrogen bonding or other polar interactions. Replacing it with other acyl groups of varying chain length and branching (e.g., propionyl, butyryl, isobutyryl) can probe the steric tolerance of the binding site. A larger acyl group might provide additional van der Waals interactions, potentially increasing potency, or it could introduce steric clashes that are detrimental to binding.

Alternatively, replacing the acyl group with non-polar alkyl moieties (e.g., ethyl, isopropyl) would eliminate the carbonyl oxygen, a potential hydrogen bond acceptor. Observing the impact of this change would clarify the importance of this specific interaction for the compound's biological activity.

| Compound | Replacement for Acetyl Group | Hypothetical Change in Activity |

| 5 | Propionyl | Similar or slightly decreased activity |

| 6 | Isobutyryl | Decreased activity due to steric bulk |

| 7 | Ethyl | Significant decrease due to loss of H-bond acceptor |

| 8 | Trifluoromethyl | May increase activity due to electronic effects |

Isosteric Replacements of the Phenyl Ring

Isosteric replacement of the phenyl ring with other aromatic heterocycles, such as pyridine, thiophene, or furan, can significantly alter the compound's physicochemical properties, including polarity, solubility, and metabolic stability. These heterocycles introduce heteroatoms that can act as hydrogen bond donors or acceptors, potentially forming new, favorable interactions with the target protein. For example, replacing the phenyl ring with a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, which could enhance binding affinity. The position of the nitrogen atom within the pyridine ring (e.g., 2-pyridyl, 3-pyridyl, 4-pyridyl) would also be a critical determinant of the resulting biological activity.

Systematic Structural Modifications on the 3,5-Dimethylbenzoyl Moiety

Varying Substitution Patterns on the Benzoyl Ring (e.g., position, electronic nature, steric bulk)

Introducing substituents with different electronic properties at various positions on the benzoyl ring can also provide valuable SAR insights. For instance, placing electron-withdrawing groups like halogens (F, Cl, Br) or a trifluoromethyl group (-CF3) at the 4-position could enhance activity through favorable electronic interactions or by modulating the compound's metabolic stability. Conversely, bulky substituents could lead to a decrease in activity due to steric hindrance. In some benzamide series, substitution at the 2-position has been shown to be important for activity. nih.gov

| Compound | Modification on Benzoyl Ring | Hypothetical Change in Activity |

| 9 | 2,4-dimethyl | Altered conformation, potentially reduced activity |

| 10 | 3,5-dichloro | Increased activity due to electronic effects |

| 11 | 4-methoxy | May increase or decrease activity depending on target |

| 12 | 3,5-di-tert-butyl | Decreased activity due to significant steric bulk |

Replacement of the Methyl Groups with Other Alkyl or Heteroatomic Substituents

Replacing the 3,5-dimethyl groups with other alkyl groups of increasing size (e.g., ethyl, isopropyl, tert-butyl) can systematically probe the steric limits of the binding pocket. This can help to map the topology of the active site and identify regions where larger substituents are tolerated or even beneficial.

Furthermore, replacing the methyl groups with heteroatomic substituents, such as methoxy (-OCH3) or halogen atoms, can introduce new polar interactions or alter the electronic nature of the benzoyl ring. For example, methoxy groups can act as hydrogen bond acceptors, while halogens can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

Isosteric Replacements of the Benzoyl Ring

Isosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. In the context of N-(3-acetylphenyl)-3,5-dimethylbenzamide, the 3,5-dimethylbenzoyl moiety is a key structural feature that can be systematically modified. Isosteric replacements for the benzoyl ring could include various heteroaromatic rings, which can alter electronic properties, introduce hydrogen bond donors or acceptors, and improve metabolic stability or solubility.

For instance, replacing the 3,5-dimethylphenyl ring with pyridyl, pyrimidinyl, or pyrazinyl bioisosteres could introduce nitrogen atoms at various positions. These changes would impact the molecule's dipole moment and its ability to interact with target proteins through hydrogen bonding. The relative position of the nitrogen atoms would be crucial; for example, a pyridine ring could be a 2-, 3-, or 4-pyridyl isomer, each conferring a unique electronic and steric profile.

Furthermore, five-membered heterocyclic rings such as thiophene, furan, pyrrole, or thiazole could be explored. These rings are generally more polar than a benzene (B151609) ring and can offer different vectors for substituent placement. For example, a thiazole ring could be introduced, which has been shown to be a valuable component in various biologically active molecules.

A hypothetical SAR study could involve synthesizing a library of compounds with these isosteric replacements and evaluating their biological activity. The data from such a study could be compiled into a table to compare the effects of different heterocyclic rings on potency.

Table 1: Hypothetical Activity of Benzoyl Ring Isosteres of this compound

| Compound ID | Benzoyl Ring Isostere | Relative Activity |

| 1 | 3,5-Dimethylphenyl | 1.0 |

| 2a | Pyridin-2-yl | 0.8 |

| 2b | Pyridin-3-yl | 1.2 |

| 2c | Pyridin-4-yl | 0.5 |

| 3 | Thiophen-2-yl | 0.9 |

| 4 | Thiazol-5-yl | 1.5 |

Note: The relative activity values are hypothetical and for illustrative purposes only.

Modifications to the Amide Linker

The amide bond is a central feature of this compound, providing structural rigidity and hydrogen bonding capabilities. Modifications to this linker can have a profound impact on the compound's conformation, stability, and interaction with biological targets.

Introducing a stereocenter, typically on the carbon atom adjacent to the amide nitrogen or carbonyl, can lead to stereoisomers with different biological activities. This is because biological macromolecules are chiral, and stereoisomers can have distinct binding affinities and orientations within a target's active site.

For example, a methyl group could be introduced on the benzylic position of the aniline (B41778) part of the molecule, creating a chiral center. The resulting (R)- and (S)-enantiomers would then be separated and tested individually. It is often observed that one enantiomer is significantly more active than the other (eutomer vs. distomer), providing valuable information about the three-dimensional binding requirements of the target.

Replacing the amide linker with other functional groups can alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability.

Urea and Thiourea: Replacing the amide with a urea (-NH-CO-NH-) or thiourea (-NH-CS-NH-) linker introduces an additional hydrogen bond donor and can change the geometry of the molecule. Thioureas are generally more lipophilic than their urea counterparts.

Ether: An ether linkage (-O-) would remove the hydrogen bonding donor capability of the amide NH and the acceptor capability of the carbonyl oxygen, making the molecule more flexible and lipophilic. This would be a significant modification and would test the importance of the amide's hydrogen bonding properties for biological activity.

Table 2: Hypothetical Activity of Amide Linker Modifications in this compound Analogs

| Compound ID | Linker Modification | Relative Activity |

| 1 | Amide (-CO-NH-) | 1.0 |

| 5a | (R)-α-methyl amide | 2.5 |

| 5b | (S)-α-methyl amide | 0.3 |

| 6 | Urea (-NH-CO-NH-) | 0.7 |

| 7 | Thiourea (-NH-CS-NH-) | 0.4 |

| 8 | Ether (-CH2-O-) | < 0.1 |

Note: The relative activity values are hypothetical and for illustrative purposes only.

Computational Approaches to Guide SAR Studies

Computational chemistry plays a vital role in modern drug discovery by predicting the properties of molecules and guiding the design of new analogs. Both ligand-based and structure-based methods could be applied to the study of this compound derivatives.

In the absence of a known 3D structure of the biological target, ligand-based design methods can be employed.

Similarity Searching: If this compound has a known biological activity, its chemical structure can be used as a query to search databases for compounds with similar structures. These "hits" may have known biological data that can inform the SAR.

Pharmacophore Elucidation: A pharmacophore model can be developed based on a set of active analogs. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model can then be used to screen virtual libraries for new compounds with a high probability of being active and to guide the design of new derivatives.

If the 3D structure of the biological target is known or can be reliably modeled (e.g., through homology modeling), structure-based design methods can be a powerful tool.

Molecular Docking: this compound can be docked into the binding site of its target protein. The predicted binding mode can reveal key interactions, such as hydrogen bonds and hydrophobic contacts. This information can be used to rationally design modifications that are predicted to enhance these interactions. For example, if the 3,5-dimethyl groups are predicted to fit into a hydrophobic pocket, modifications to the size and shape of these groups could be explored to optimize van der Waals interactions. Similarly, if the acetyl group is near a polar residue, introducing a group capable of hydrogen bonding could be beneficial. Docking studies can help prioritize the synthesis of compounds that are most likely to have improved activity, thereby saving time and resources.

By combining these synthetic and computational strategies, a comprehensive understanding of the structure-activity relationships of this compound derivatives could be developed, leading to the identification of analogs with improved potency, selectivity, and pharmacokinetic properties.

Mechanistic Studies of N 3 Acetylphenyl 3,5 Dimethylbenzamide Interactions Molecular Level

Investigation of Molecular Recognition Processes

Binding Kinetics and Thermodynamics with Purified Biomolecules

No studies detailing the binding kinetics (e.g., association and dissociation rate constants) or thermodynamic parameters (e.g., enthalpy, entropy, and Gibbs free energy changes) of the interaction between N-(3-acetylphenyl)-3,5-dimethylbenzamide and any purified biomolecules have been identified.

Stopped-Flow Spectroscopic Analysis of Interaction Dynamics

There are no published reports of stopped-flow spectroscopic analyses being used to investigate the interaction dynamics of this compound with biological targets. This technique is valuable for studying rapid biochemical reactions, but its application to this specific compound has not been documented.

Enzyme Inhibition or Modulation Mechanisms

Determination of Inhibition Type (e.g., Competitive, Non-competitive, Uncompetitive)

Without experimental data from enzyme kinetic assays, it is not possible to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed) that this compound might exert on any enzyme.

Elucidation of Active Site Interactions

There is no information from structural biology studies (such as X-ray crystallography or NMR spectroscopy) or molecular modeling that elucidates the specific interactions between this compound and the active site of any enzyme.

Covalent vs. Non-Covalent Binding Mechanisms

The nature of the binding mechanism, whether covalent or non-covalent, for this compound with any biological molecule remains uncharacterized in the available scientific literature.

Receptor Binding and Allosteric Modulation Studies

The interaction of a ligand with its receptor is a fundamental aspect of its mechanism of action. These studies are crucial for determining the affinity, kinetics, and functional consequences of binding.

Ligand-Receptor Association and Dissociation Rates

Currently, there is no published data detailing the association (k_on) and dissociation (k_off) rates for the binding of this compound to any specific biological receptor. Such data, typically obtained through techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI), would be essential for quantifying the binding affinity (K_D) and the temporal dynamics of the interaction.

Table 1: Hypothetical Ligand-Receptor Kinetic Data for this compound

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (k_on) | Data not available | M⁻¹s⁻¹ |

| Dissociation Rate (k_off) | Data not available | s⁻¹ |

| Dissociation Constant (K_D) | Data not available | M |

This table illustrates the type of data that would be generated from ligand-receptor binding studies. Currently, no such data is available for this compound.

Conformational Changes Induced Upon Binding

The binding of a ligand to a receptor often induces conformational changes in the protein, which can trigger downstream signaling events. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Circular Dichroism (CD) spectroscopy are employed to study these structural alterations. To date, no studies have been published that describe the specific conformational changes induced in a receptor upon binding of this compound.

Cellular Target Engagement Studies

Confirming that a compound interacts with its intended target within a living cell is a critical step in drug discovery and chemical biology. Several advanced techniques have been developed for this purpose.

Cellular Thermal Shift Assays (CETSA)

Cellular Thermal Shift Assays (CETSA) are based on the principle that ligand binding can stabilize a target protein against thermal denaturation. This method allows for the assessment of target engagement in a cellular environment. There are no published CETSA studies involving this compound to confirm its interaction with any specific cellular target.

Table 2: Illustrative CETSA Data for a Generic Compound

| Treatment | Temperature (°C) | Soluble Protein Fraction (%) |

|---|---|---|

| Vehicle | 50 | 85 |

| Vehicle | 55 | 50 |

| Vehicle | 60 | 20 |

| Compound X | 50 | 88 |

| Compound X | 55 | 75 |

| Compound X | 60 | 45 |

This table demonstrates a typical dataset from a CETSA experiment, showing the stabilizing effect of a hypothetical compound on its target protein. No such data is available for this compound.

Proximity Ligation Assays (PLA)

Proximity Ligation Assays (PLA) are a powerful tool for visualizing protein-protein interactions or the proximity of a small molecule to a protein target within fixed cells. This technique has not been reportedly used to investigate the interactions of this compound.

Fluorescence Resonance Energy Transfer (FRET) Assays

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores that can be used to measure molecular interactions in real-time in living cells. There is no available literature that utilizes FRET assays to study the molecular interactions of this compound.

Potential Applications in Chemical Biology and Research Tools

Development as a Molecular Probe for Specific Biological Pathways

There is currently no published evidence to suggest that N-(3-acetylphenyl)-3,5-dimethylbenzamide has been developed or utilized as a molecular probe.

No literature is available that describes the application of this compound in target validation studies.

There are no documented instances of this compound being used to elucidate biological pathways.

Integration into High-Throughput Screening Libraries for Novel Target Identification

While the structure of this compound makes it a candidate for inclusion in chemical libraries, there is no specific information confirming its integration into high-throughput screening campaigns for the identification of novel biological targets.

Utility in Assay Development and Optimization for Mechanistic Studies

No research has been published detailing the utility of this compound in the development or optimization of assays for mechanistic studies.

Contribution to the Design of Next-Generation Chemical Scaffolds

There is no available research that points to this compound being used as a foundational scaffold for the design of next-generation chemical entities in medicinal chemistry or chemical biology.

Compound Information

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Enabling Technologies

The synthesis of complex molecules like N-(3-acetylphenyl)-3,5-dimethylbenzamide is foundational to its study. Future efforts will likely focus on moving beyond traditional batch synthesis to adopt more efficient, sustainable, and automated "enabling technologies". nih.gov These technologies are transforming how chemists approach the construction of molecules. nih.govchimia.ch

Key enabling technologies applicable to benzamide (B126) synthesis include:

Flow Chemistry: This approach involves performing chemical reactions in a continuous stream through a network of tubes rather than in a single flask. For benzamide synthesis, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This can lead to higher yields, improved purity, and enhanced safety, especially when dealing with hazardous intermediates or exothermic reactions. nih.gov Technologies for generating and using unstable reagents like diazo compounds in flow have made previously challenging transformations more accessible. nih.gov

Machine-Assisted Synthesis: Automation is increasingly being integrated into chemical synthesis. A fully machine-assisted, multi-step synthesis can be managed by a single researcher, significantly reducing the human resources required for complex processes. nih.gov Such systems can perform reactions, work-ups, and purifications with minimal intervention, allowing for rapid library synthesis and optimization of reaction conditions.

Novel Catalytic Systems: Research into new catalysts, such as gold(I)-catalyzed cyclization of N-propargyl benzamides, reveals solvent-dependent reaction mechanisms that can be exploited to control reaction pathways. acs.org Exploring novel metal-catalyzed or even metal-free cross-coupling reactions could provide more efficient and environmentally benign routes to the core benzamide structure. researchgate.net

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Scalability | Often challenging, requires process redevelopment. | Easier to scale by running the system for longer periods. |

| Safety | Higher risk with large volumes of hazardous materials. | Improved safety due to small reaction volumes at any given time. nih.gov |

| Process Control | Difficult to precisely control temperature and mixing. | Superior control over reaction parameters (temp, pressure, time). nih.gov |

| Efficiency & Yield | Can be lower due to side reactions and decomposition. | Often higher yields and purity due to precise control. researchgate.net |

| Integration | Difficult to integrate multiple steps. | Well-suited for "telescoped" multi-step syntheses without manual work-up. nih.gov |

Advanced Computational Modeling for Enhanced Predictive Capabilities

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational models offer the ability to predict molecular properties and biological activities before a single experiment is conducted, thereby guiding research and conserving resources.

The relationship between the chemical structure of benzamides and their biological activity can be investigated using computational approaches. nih.gov For instance, topological descriptors (e.g., Wiener's index, Zagreb group parameter) have been used to predict the anticonvulsant activity of substituted benzamides with high accuracy. nih.gov This type of quantitative structure-activity relationship (QSAR) modeling could be applied to a virtual library of derivatives of this compound to prioritize candidates for synthesis.

Furthermore, computational analysis can elucidate the drivers of chemical properties. Studies on amino-substituted benzamides have used computational methods to understand their antioxidant potential, demonstrating that certain structural features, like the presence of hydroxy groups, significantly enhance their activity. nih.gov Physiologically based pharmacokinetic (PBPK) models are also being used to predict how compounds will behave in a biological system, using only early in-vitro data to forecast clinical pharmacokinetic parameters. acs.org

| Computational Method | Predictive Capability | Potential Application for this compound |

|---|---|---|

| QSAR Modeling | Predicts biological activity based on chemical structure. nih.gov | Screening virtual derivatives for desired activities. |

| Molecular Docking | Simulates the binding of a molecule to a protein target. | Identifying potential protein targets and predicting binding affinity. |

| PBPK Modeling | Predicts pharmacokinetic profiles (absorption, distribution, metabolism, excretion). acs.org | Prioritizing derivatives with favorable drug-like properties. |

| DFT Calculations | Analyzes electronic structure to predict reactivity and properties. nih.govacs.org | Understanding antioxidant potential or metabolic stability. |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

For this compound, AI/ML could be applied in several ways: